(E)-tert-butyl 3-(2-bromo-4-(trifluoromethyl)phenyl)acrylate
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Overview
Description
(E)-tert-butyl 3-(2-bromo-4-(trifluoromethyl)phenyl)acrylate is an organic compound that features a tert-butyl ester group, a bromine atom, and a trifluoromethyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-tert-butyl 3-(2-bromo-4-(trifluoromethyl)phenyl)acrylate typically involves the Heck reaction, a palladium-catalyzed coupling reaction between an aryl halide and an alkene. The reaction conditions often include the use of a palladium catalyst, a base such as triethylamine, and a solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
(E)-tert-butyl 3-(2-bromo-4-(trifluoromethyl)phenyl)acrylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Reduction Reactions: The ester group can be reduced to an alcohol.
Oxidation Reactions: The phenyl ring can undergo oxidation to form quinones.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of derivatives with different functional groups replacing the bromine atom.
Reduction: Formation of the corresponding alcohol.
Oxidation: Formation of quinone derivatives.
Scientific Research Applications
(E)-tert-butyl 3-(2-bromo-4-(trifluoromethyl)phenyl)acrylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (E)-tert-butyl 3-(2-bromo-4-(trifluoromethyl)phenyl)acrylate depends on the specific application and the chemical reactions it undergoes. In general, the compound can act as an electrophile in substitution reactions, where the bromine atom is replaced by a nucleophile. The trifluoromethyl group can enhance the compound’s stability and reactivity by influencing the electronic properties of the phenyl ring.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-(2-bromo-4-methylphenyl)acrylate
- tert-Butyl 3-(2-bromo-4-chlorophenyl)acrylate
- tert-Butyl 3-(2-bromo-4-fluorophenyl)acrylate
Uniqueness
(E)-tert-butyl 3-(2-bromo-4-(trifluoromethyl)phenyl)acrylate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes the compound more reactive and stable compared to its analogs with different substituents on the phenyl ring.
Properties
IUPAC Name |
tert-butyl (E)-3-[2-bromo-4-(trifluoromethyl)phenyl]prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrF3O2/c1-13(2,3)20-12(19)7-5-9-4-6-10(8-11(9)15)14(16,17)18/h4-8H,1-3H3/b7-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTFVLINJPPJVGK-FNORWQNLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C=CC1=C(C=C(C=C1)C(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)/C=C/C1=C(C=C(C=C1)C(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrF3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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